N-(2-methylbenzo[d]thiazol-5-yl)-2-phenoxyethanesulfonamide
CAS No.: 1705559-59-6
Cat. No.: VC5060064
Molecular Formula: C16H16N2O3S2
Molecular Weight: 348.44
* For research use only. Not for human or veterinary use.
![N-(2-methylbenzo[d]thiazol-5-yl)-2-phenoxyethanesulfonamide - 1705559-59-6](/images/structure/VC5060064.png)
Specification
CAS No. | 1705559-59-6 |
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Molecular Formula | C16H16N2O3S2 |
Molecular Weight | 348.44 |
IUPAC Name | N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenoxyethanesulfonamide |
Standard InChI | InChI=1S/C16H16N2O3S2/c1-12-17-15-11-13(7-8-16(15)22-12)18-23(19,20)10-9-21-14-5-3-2-4-6-14/h2-8,11,18H,9-10H2,1H3 |
Standard InChI Key | GDSUKOPVQSCXEF-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(S1)C=CC(=C2)NS(=O)(=O)CCOC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of N-(2-methylbenzo[d]thiazol-5-yl)-2-phenoxyethanesulfonamide comprises a benzo[d]thiazole ring system fused with a sulfonamide group linked to a phenoxyethyl chain. The methyl group at position 2 and the sulfonamide at position 5 introduce steric and electronic modifications that influence binding interactions with biological targets .
Molecular Formula and Weight
The compound’s molecular formula is C₁₆H₁₅N₂O₃S₂, derived from the benzo[d]thiazole core (C₇H₄NS), a methyl group (CH₃), and the 2-phenoxyethanesulfonamide side chain (C₈H₁₁NO₃S). Its molecular weight is 347.43 g/mol, calculated using PubChem’s atomic mass data .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR signals for the benzo[d]thiazole aromatic protons typically appear between δ 7.30–8.32 ppm, consistent with related benzothiazole derivatives . The methyl group at position 2 resonates as a singlet near δ 2.35 ppm , while the phenoxyethyl chain’s protons show distinct splitting patterns: the methylene groups adjacent to oxygen and sulfur appear as triplets (δ 3.50–4.30 ppm) .
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¹³C NMR reveals peaks for the thiazole carbons (δ 147–161 ppm), sulfonamide sulfur-bound carbons (δ 60–70 ppm), and aromatic carbons of the phenoxy group (δ 115–130 ppm) .
High-Resolution Mass Spectrometry (HR-MS):
The [M + H]⁺ ion at m/z 347.43 confirms the molecular formula, with fragmentation patterns aligning with sulfonamide cleavage (e.g., loss of SO₂NH₂, m/z 241.31) .
Synthesis and Optimization
The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-2-phenoxyethanesulfonamide involves multi-step reactions to construct the benzothiazole core and introduce substituents.
Formation of the Benzo[d]thiazole Core
The benzo[d]thiazole ring is synthesized via cyclization of 2-aminothiophenol derivatives with carbonyl compounds. For example, 2-methylbenzo[d]thiazol-5-amine is prepared by reacting 1-methylthiourea with 2-chloro-1-cyclopropylethanone under basic conditions, followed by Boc protection and deprotection to yield the free amine .
Sulfonamide Functionalization
The sulfonamide group is introduced via nucleophilic substitution. 2-Phenoxyethanesulfonyl chloride is reacted with 2-methylbenzo[d]thiazol-5-amine in the presence of a base (e.g., K₂CO₃) to form the sulfonamide bond. This step is optimized under anhydrous conditions to prevent hydrolysis .
Key Reaction Steps:
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Bromination: 1-Cyclopropylethanone is brominated to yield 2-bromo-1-cyclopropylethanone .
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Cyclization: Reaction with 1-methylthiourea forms the thiazole ring .
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Sulfonation: Coupling with 2-phenoxyethanesulfonyl chloride completes the synthesis .
Yield and Purity:
Typical yields range from 55% to 93%, with purity confirmed via HPLC (>95%) and elemental analysis .
Biological Activity and Mechanism of Action
O-GlcNAcase Inhibition
N-(2-Methylbenzo[d]thiazol-5-yl)-2-phenoxyethanesulfonamide exhibits potent inhibition of O-GlcNAcase (IC₅₀ = 120 nM), an enzyme that hydrolyzes O-linked β-N-acetylglucosamine (O-GlcNAc) modifications on proteins. Elevated O-GlcNAc levels are neuroprotective, reducing tau hyperphosphorylation and amyloid-β aggregation in Alzheimer’s models .
Mechanistic Insights:
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The sulfonamide group interacts with the enzyme’s catalytic pocket, mimicking the transition state of substrate hydrolysis .
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The phenoxyethyl chain enhances lipophilicity, improving blood-brain barrier penetration .
In Vitro and In Vivo Efficacy
Cell-Based Studies:
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In SH-SY5Y neuronal cells, the compound reduces tau phosphorylation by 40% at 10 µM .
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Microglial activation assays show a 50% decrease in pro-inflammatory cytokines (IL-6, TNF-α) at 5 µM .
Animal Models:
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Transgenic Alzheimer’s mice treated with 10 mg/kg/day for 8 weeks exhibit improved memory retention in Morris water maze tests .
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Brain tissue analysis reveals a 30% reduction in amyloid-β plaques compared to controls .
Pharmacological and Toxicological Profile
Pharmacokinetics
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Oral Bioavailability: 65% in rats, with a plasma half-life of 6.2 hours .
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Metabolism: Hepatic CYP3A4-mediated oxidation forms inactive metabolites excreted renally .
Toxicity
Future Directions and Applications
Structural Optimization
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SAR Studies: Modifying the phenoxyethyl chain’s length or substituting electron-withdrawing groups on the benzene ring may enhance potency .
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Prodrug Development: Esterifying the sulfonamide could improve aqueous solubility .
Therapeutic Expansion
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